4-Bromo-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Bromo-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxamide group at the 5-position
Scientific Research Applications
4-Bromo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory or anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Chemical Synthesis: As a versatile intermediate, it is utilized in the synthesis of more complex heterocyclic compounds and natural product analogs.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 4-substituted pyrazoles, have been shown to inhibit liver alcohol dehydrogenase .
Mode of Action
It is suggested that it may act as an inhibitor of liver alcohol dehydrogenase , a key enzyme in the metabolism of alcohol.
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may impact the metabolic pathways related to alcohol metabolism.
Result of Action
Similar compounds have shown inhibitory effects on certain enzymes , which could lead to changes in cellular metabolism.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide are not fully explored yet. Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact on the biological activities of targets bearing a pyrazole moiety . This suggests that this compound could interact with various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
Some pyrazole derivatives have been reported to inhibit oxidative phosphorylation and affect calcium uptake , suggesting that this compound might have similar effects on cell function.
Molecular Mechanism
Pyrazoles can exhibit tautomerism, which may influence their reactivity and the nature of their interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide typically involves the bromination of 1-methyl-1H-pyrazole-5-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or diaryl compounds.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole-5-carboxamide: Lacks the methyl group at the 1-position, which can affect its reactivity and binding properties.
1-Methyl-1H-pyrazole-5-carboxamide: Lacks the bromine atom, resulting in different chemical and biological properties.
4-Chloro-1-methyl-1H-pyrazole-5-carboxamide: Substitutes chlorine for bromine, which can influence its reactivity and interactions with molecular targets.
Uniqueness: 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the bromine atom and the methyl group enhances its versatility as a synthetic intermediate and its potential as a bioactive compound.
Properties
IUPAC Name |
4-bromo-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGRSDAIJKXHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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